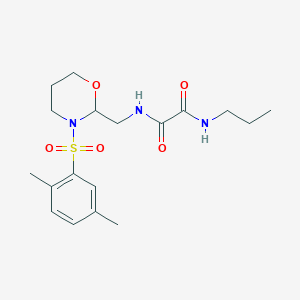

N1-((3-((2,5-二甲苯基)磺酰基)-1,3-恶嗪-2-基)甲基)-N2-丙基草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

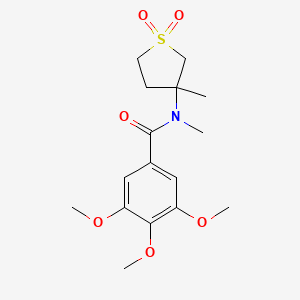

The compound "N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide" is a chemical entity that appears to be a derivative of sulfonamide-based structures. Sulfonamides are a group of compounds widely known for their various biological activities, including enzyme inhibition and potential anticancer properties . The structure of the compound suggests it may have been synthesized from arylsulfonyl isocyanates and diketene, as these are common precursors for related sulfonamide and oxazine derivatives .

Synthesis Analysis

The synthesis of related sulfonamide derivatives often involves the reaction of arylsulfonyl isocyanates with diketene in the presence of N-heteroaromatic compounds, which act as catalysts . Another synthetic approach for oxalamide derivatives includes the rearrangement of oxiranes, as described in the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides . These methods are operationally simple and can yield high-purity products, which are essential for further applications in medicinal chemistry and drug design.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can exhibit tautomerism, as seen in sulfonamide-sulfonimide tautomeric forms . The conformation of these molecules is influenced by the substituents on the sulfonamide group, and intermolecular hydrogen bonds play a significant role in stabilizing these structures. Theoretical calculations, such as those performed at the DFT/B3LYP/6-311++G(d,p) level, can predict the existence of tautomeric forms and their prevalence in different solvents .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including the formation of 1,2-thiazete dioxides, thioketene S,S-dioxide dimers, and other S,N-heterocycles when reacted with ynamines . Additionally, reactions with azirines can lead to the competitive formation of thiadiazoles, oxathiazoles, and acrylamidines . These reactions are influenced by the substituents on the sulfonamide and the reaction conditions, such as solvent and temperature.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For instance, vinylsulfonamides can exist as mixtures of E- and Z-isomers, with the ratio determined by NMR spectroscopy . The biological activity of these compounds, such as their role as VEGFR-2 inhibitors, is often evaluated through in vitro assays against various cancer cell lines . The molecular docking of active derivatives can provide insights into their interaction with biological targets and their potential as therapeutic agents .

科学研究应用

受体结合和激动剂特性

具有磺酰基和恶嗪结构基序的化合物因其受体结合亲和力和激动剂特性而受到探索,特别是在血清素受体的背景下。例如,吲哚乙胺的衍生物对 5-HT1D 受体表现出不同程度的偏好,展示了它们在神经学研究和治疗应用中的潜力 (Barf 等,1996)。

合成应用

草酰胺衍生物,包括源自环氧乙烷的衍生物,已被用于新颖的合成方法中,展示了它们在有机合成和化学研究中的相关性。此类方法能够有效地生产 N-(2-羧基芳基)-N2-(芳基或 H)草酰胺,为生物活性分子的合成提供了新的途径 (Mamedov 等,2016)。

杀虫活性

关于新型杀虫剂的研究突出了具有独特化学结构的化合物的开发,例如氟苯二酰胺,它对鳞翅目害虫表现出很强的活性。这些研究强调了含磺酰基化合在农业和害虫管理应用中的潜力 (Tohnishi 等,2005)。

肽合成效率

N-三嗪基铵磺酸盐等化合物已被用于提高肽合成的效率,包括固相合成。这项研究对于药物和生物活性肽的开发至关重要,展示了磺酰胺衍生物在肽化学中的广泛用途 (Kolesińska 等,2015)。

分析和生化研究

涉及使用花青染料标记蛋白进行高效液相色谱 (HPLC) 并进行荧光检测的研究说明了磺酰基衍生物在增强蛋白质分析分析技术中的应用。这项研究有助于生物化学和分子生物学领域,能够对蛋白质进行更灵敏的检测和分析 (Qiao 等,2009)。

作用机制

The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level. This is particularly relevant for compounds that have biological activity.

安全和危害

属性

IUPAC Name |

N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O5S/c1-4-8-19-17(22)18(23)20-12-16-21(9-5-10-26-16)27(24,25)15-11-13(2)6-7-14(15)3/h6-7,11,16H,4-5,8-10,12H2,1-3H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAZENRPLIFPNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=CC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-N-(2-chlorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008764.png)

![(3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile](/img/structure/B3008767.png)

![benzyl 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B3008768.png)

![N-[4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B3008769.png)

![methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3008770.png)

![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B3008771.png)

![N-(2-(3-chlorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3008772.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008777.png)